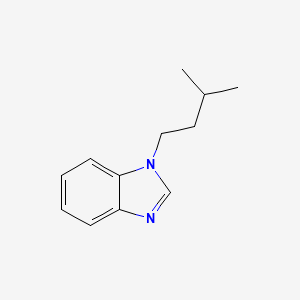

1-Isopentyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-10(2)7-8-14-9-13-11-5-3-4-6-12(11)14/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHDTNKPHBMTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopentyl 1h Benzimidazole and Its Analogues

Conventional Synthetic Routes to 1-Alkylbenzimidazoles Relevant to 1-Isopentyl-1H-benzimidazole

Conventional methods for the synthesis of 1-alkylbenzimidazoles, including the isopentyl derivative, typically involve a two-step process: formation of the benzimidazole (B57391) core followed by N-alkylation.

Condensation Reactions for Benzimidazole Core Formation

The construction of the benzimidazole ring is a cornerstone of its chemistry. The most common and widely utilized method is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. ijariie.comthieme-connect.com This reaction, often referred to as the Phillips method, typically involves heating the reactants, sometimes in the presence of a strong acid like hydrochloric acid. ijariie.com Formic acid is commonly used to generate the unsubstituted benzimidazole core. ijariie.comthieme-connect.comjocpr.com

The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring. Various reagents and conditions have been explored to optimize this process. For instance, reactions can be carried out by heating on a steam bath, under reflux, or in a sealed tube. ijariie.com

| Reactants | Conditions | Product | Yield | Reference |

| o-phenylenediamine, Formic acid | Reflux | Benzimidazole | High | ijariie.comjocpr.com |

| o-phenylenediamine, Aromatic acids | 80-90°C, NH4Cl catalyst | 2-Arylbenzimidazoles | Satisfactory | ijariie.com |

| o-phenylenediamines, Carboxylic acids | Heat, conc. HCl | 2-Substituted benzimidazoles | High | ijariie.com |

Alkylation Strategies for N1-Substitution with Isopentyl Moieties

Once the benzimidazole core is formed, the isopentyl group is introduced at the N1 position through an alkylation reaction. This is typically achieved by reacting the benzimidazole with an isopentyl halide, such as isopentyl bromide, in the presence of a base. nih.govgoogle.com The base deprotonates the N-H of the imidazole (B134444) ring, generating a nucleophilic anion that subsequently attacks the alkyl halide in an SN2 reaction.

Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). nih.govgoogle.comgsconlinepress.com The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) being frequently employed. nih.govgsconlinepress.comlookchem.com Reaction temperatures can range from room temperature to elevated temperatures (40-100 °C) to facilitate the reaction. nih.govgoogle.comlookchem.com

A challenge in the N-alkylation of unsymmetrical benzimidazoles is the potential for the formation of regioisomeric products. However, for the synthesis of this compound from the unsubstituted benzimidazole, this is not a concern.

| Benzimidazole Substrate | Alkylating Agent | Base/Solvent | Conditions | Product | Yield | Reference |

| Benzimidazole | Alkyl halide | K₂CO₃ / Acetonitrile | 40-50 °C, 3-4 h | N-1 alkylated benzimidazole | - | nih.gov |

| Benzimidazole | Isopentyl bromide | NaOH / Quaternary ammonium (B1175870) salt | 35-100 °C, 3-8 h | This compound | High | google.com |

| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl halide | K₂CO₃ / DMF | Room temp - heat | N-alkylated derivative | 50-86% | gsconlinepress.com |

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These advanced approaches aim to improve selectivity, increase yields, reduce reaction times, and minimize waste.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of benzimidazoles. mdpi.comchemmethod.com This includes the use of greener solvents, such as water, and the development of catalyst-free or solvent-free reaction conditions. mdpi.comchemmethod.comnih.gov For instance, the synthesis of 2-arylbenzimidazoles has been achieved in water, which is an environmentally benign solvent. organic-chemistry.org Another approach involves performing condensation reactions under solvent-free conditions, often with the aid of a solid support or catalyst. rsc.org The use of biodegradable catalysts and reagents, such as D-glucose as a C1 synthon, further aligns with green chemistry goals. organic-chemistry.org

Catalytic Methods for Enhanced Selectivity and Yield of this compound

Various catalytic systems have been developed to improve the efficiency of both the benzimidazole core formation and the subsequent N-alkylation. For the condensation step, Lewis acids like ZrCl₄, SnCl₄, and TiCl₄ have been employed as catalysts. ijariie.com More recently, metal nanoparticles and nanocomposites, such as those based on copper and manganese, have shown excellent catalytic activity under mild conditions. rsc.org

For the N-alkylation step, transition-metal catalysts, particularly those based on palladium and iron, have been investigated. rsc.orgnih.gov For example, iron phthalocyanine (B1677752) has been reported as an efficient catalyst for the N-alkylation of heterocyclic amines with alcohols. rsc.org These catalytic methods often offer higher yields and better selectivity compared to traditional approaches.

| Reaction Type | Catalyst | Key Features | Reference |

| Benzimidazole formation | ZrCl₄, SnCl₄, TiCl₄ | Lewis acid catalysis | ijariie.com |

| Benzimidazole formation | Al₂O₃/CuI/PANI nanocomposite | Mild conditions, excellent yields | rsc.org |

| N-alkylation | Iron phthalocyanine | Versatile, uses alcohols as alkylating agents | rsc.org |

| N-arylbenzimidazole synthesis | Palladium with tBuBrettPhos ligand | High regioselectivity in cascade reactions | nih.gov |

Microwave-Assisted and Flow Chemistry Techniques Applied to this compound Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.comrjptonline.org In the context of benzimidazole synthesis, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while improving yields. mdpi.comnih.govresearchgate.net Both the condensation and alkylation steps can be expedited using this technology. mdpi.comresearchgate.net For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in as little as 5 minutes with high yields under microwave conditions. mdpi.commdpi.com

Flow chemistry offers another advanced approach, providing advantages such as improved safety, better process control, and scalability. bme.huconicet.gov.ar Continuous flow reactors have been utilized for the synthesis of benzimidazole derivatives, including multi-step sequences. bme.huconicet.gov.ar For instance, a two-step continuous flow process has been developed for the synthesis of benzimidazole N-oxides. conicet.gov.ar This technology allows for precise control over reaction parameters like temperature and residence time, often leading to higher conversions and purities. bme.huconicet.gov.ar

| Technology | Application in Benzimidazole Synthesis | Advantages | References |

| Microwave-Assisted Synthesis | Condensation and N-alkylation reactions | Reduced reaction times, improved yields | jocpr.comrjptonline.orgmdpi.comnih.gov |

| Flow Chemistry | Multi-step synthesis of benzimidazole derivatives | Improved safety, better process control, scalability | bme.huconicet.gov.arresearchgate.net |

Derivatization and Structural Modification Strategies for this compound

Functionalization of the Benzimidazole Ring System in this compound Analogues

The benzimidazole ring offers multiple sites for substitution, including the C2 position of the imidazole ring and the C4, C5, C6, and C7 positions of the fused benzene (B151609) ring. researchgate.net

The C2 position is a common site for introducing diversity. One of the most classical approaches involves the condensation of an N-substituted o-phenylenediamine with various aldehydes or carboxylic acids to build the imidazole ring with a pre-installed C2 substituent. arabjchem.org For instance, reacting N-isopentyl-o-phenylenediamine with different carboxylic acids would yield a range of 2-substituted-1-isopentyl-1H-benzimidazoles. More modern methods, such as cross-dehydrogenative coupling (CDC) reactions, offer alternative pathways to functionalize the C2-H bond directly. arabjchem.org

Functional groups can be introduced onto the benzene portion of the benzimidazole core, typically by using appropriately substituted o-phenylenediamine precursors. A versatile synthetic route starts with a substituted nitroaniline, which allows for a wide array of derivatives. nih.gov For example, a synthesis starting with 4-fluoro-3-nitro-aromatic compounds can be used to generate analogues with substituents at what will become the C6 (or 5) position of the benzimidazole ring. nih.govnih.gov The nitro group itself is a key functional handle, as it can be reduced to an amine, which can then be further derivatized. nih.gov Halogenated benzimidazoles, often prepared from halogen-substituted starting materials, serve as important intermediates for cross-coupling reactions to introduce further complexity. researchgate.net

The following table outlines a synthetic strategy for introducing substituents onto the benzimidazole ring, based on a route involving a substituted nitroaniline precursor.

| Starting Precursor | Key Intermediate Step | Resulting Benzimidazole Functionality | Potential Further Reactions | Reference |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoate | Nucleophilic aromatic substitution with isopentyl amine | N-isopentyl at position 1 | Reduction of nitro group, cyclization | nih.gov |

| Substituted 2-Nitroaniline | Reduction of nitro group to form a diamine | Substituent at C5 or C6 position | Cyclization with an aldehyde/acid | nih.gov |

| o-Phenylenediamine | Condensation with a substituted carboxylic acid | Substituent at C2 position | N-alkylation with an isopentyl halide | mdpi.com |

| Halogenated o-phenylenediamine | Standard cyclization and N-alkylation | Halogen at C4, C5, C6, or C7 | Palladium-catalyzed cross-coupling reactions | researchgate.net |

Modifications to the Isopentyl Side Chain of this compound

Modifying the isopentyl side chain is a critical strategy for altering the lipophilicity and conformational properties of the molecule. Direct functionalization of the saturated alkyl chain is challenging. Therefore, modifications are typically introduced by synthesizing analogues with varied N-1 substituents from the outset.

This is commonly achieved by using different primary amines in place of isopentyl amine during the synthetic sequence. For example, in syntheses that involve the reaction of an amine with a precursor like 4-fluoro-3-nitrobenzoic acid or its derivatives, a diverse library of analogues can be created by simply changing the amine reactant. nih.gov This modular approach allows for the introduction of alkyl chains of different lengths, branching patterns, or the incorporation of additional functional groups. Research has shown that even small changes to the N-alkyl group, such as substituting an isopentyl group for a propyl group, can significantly impact biological activity. nih.gov

The table below illustrates how different amines can be used as precursors to generate analogues of this compound with modified N-1 side chains.

| Amine Precursor | Resulting N-1 Side Chain | Potential Property Change | Reference Example |

|---|---|---|---|

| Propylamine | n-Propyl | Reduced lipophilicity vs. isopentyl | nih.gov |

| Isopentyl amine | Isopentyl | Baseline reference | nih.govnih.gov |

| Cyclopentylamine | Cyclopentyl | Increased rigidity | Generic modification strategy |

| 3-Amino-1-propanol | 3-Hydroxypropyl | Increased polarity, H-bond donor | Generic modification strategy |

| N,N-Diethylethylenediamine | 2-(Diethylamino)ethyl | Introduction of a basic center | uct.ac.za |

Computational and Theoretical Investigations of 1 Isopentyl 1h Benzimidazole

Quantum Chemical Calculations on 1-Isopentyl-1H-benzimidazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.govresearchgate.net Methods like DFT with the B3LYP functional (B3LYP/6-311G) are commonly employed to optimize molecular geometry and predict a wide range of molecular descriptors for benzimidazole (B57391) derivatives. nih.govsemanticscholar.org

The electronic character of this compound is largely defined by the aromatic benzimidazole core. The isopentyl group, being an alkyl substituent, primarily acts as a weak electron-donating group and does not significantly alter the fundamental electronic structure of the benzimidazole ring system. nih.gov

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For N-alkyl-benzimidazoles, the HOMO is typically distributed over the electron-rich benzimidazole ring, particularly the fused benzene (B151609) portion and the nitrogen atoms. The LUMO is also generally localized on the aromatic ring system. researchgate.net Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of the molecule's stability and reactivity. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for an N-Alkyl-Benzimidazole Analog Data based on calculations for the closely related N-Butyl-1H-benzimidazole, which is expected to have very similar electronic properties.

| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.26 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | -0.82 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | │EHOMO - ELUMO│ | 5.44 | Indicates chemical stability and reactivity |

| Ionization Potential | I | -EHOMO | 6.26 | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | 0.82 | Energy released when an electron is added |

| Chemical Potential | μ | -(I + A)/2 | -3.54 | Escaping tendency of an electron from a stable system |

| Chemical Hardness | η | (I - A)/2 | 2.72 | Resistance to change in electron configuration |

| Global Electrophilicity | ω | μ2 / 2η | 2.30 | Propensity to accept electrons |

Table 2: Representative Torsional Angles and Conformational States of the Isopentyl Chain This table illustrates the types of conformational states determined by key dihedral angles in the isopentyl side chain attached to the benzimidazole nitrogen.

| Dihedral Angle (τ) | Description | Approximate Angle | Relative Energy |

|---|---|---|---|

| τ1 (N-Cα-Cβ-Cγ) | Rotation around the first C-C bond of the side chain | ~180° (anti) | Low (Favored) |

| τ1 (N-Cα-Cβ-Cγ) | Rotation around the first C-C bond of the side chain | ~±60° (gauche) | Higher |

| τ2 (Cα-Cβ-Cγ-Cδ) | Rotation around the second C-C bond of the side chain | ~180° (anti) | Low (Favored) |

| τ2 (Cα-Cβ-Cγ-Cδ) | Rotation around the second C-C bond of the side chain | ~±60° (gauche) | Higher |

Quantum chemical calculations provide a robust theoretical foundation for predicting and interpreting the spectroscopic properties of molecules. By solving approximations to the Schrödinger equation, these methods calculate the energy levels of a molecule, which are directly related to its spectroscopic transitions. researchgate.netjocpr.com

For vibrational spectroscopy (Infrared and Raman), calculations can determine the normal modes of vibration and their corresponding frequencies. nih.gov Each calculated frequency corresponds to a specific collective motion of the atoms, such as C-H stretching, C=N stretching, or ring deformation modes. This theoretical assignment is invaluable for interpreting complex experimental spectra. nih.gov

For electronic spectroscopy (UV-Visible), Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions. biointerfaceresearch.com These transitions typically involve the promotion of an electron from an occupied molecular orbital (like the HOMO) to an unoccupied one (like the LUMO). The calculations yield the transition energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum, respectively. nih.gov Comparing these theoretical predictions with experimental spectra helps to confirm the molecular structure and understand its electronic behavior. nih.gov

Molecular Dynamics Simulations of this compound

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "virtual microscope" to observe molecular interactions and conformational changes in realistic environments like solutions or biological membranes. tandfonline.comresearchgate.net

In a solvent such as water, this compound is not a static entity. MD simulations show that the isopentyl side chain is highly flexible, continuously transitioning between its various stable conformations. acs.orgnih.gov These conformational dynamics are influenced by thermal energy (temperature) and interactions with the surrounding solvent molecules. nih.gov

The simulation can track the torsional angles of the side chain over time, revealing the preferred conformations and the frequency of transitions between them. figshare.com Furthermore, MD simulations elucidate the solvation structure around the molecule. Water molecules will form specific arrangements around the benzimidazole ring, potentially forming hydrogen bonds with the nitrogen atoms, while organizing differently around the hydrophobic isopentyl tail. The dynamic interplay between the solute's conformational changes and the rearrangement of the solvent shell is a key aspect of its behavior in solution. nih.gov

MD simulations are particularly powerful for investigating how molecules like this compound interact with complex biological systems, such as cell membranes. mdpi.comnottingham.ac.uk A model cell membrane is typically represented as a phospholipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) fully solvated in water. nih.govrsc.orgresearchgate.netlivecomsjournal.org

Simulations can predict whether the molecule prefers to stay in the aqueous phase, adsorb to the membrane surface, or insert itself into the lipid bilayer. mdpi.com Given its amphipathic nature, this compound is expected to show a strong affinity for the membrane. nih.gov The hydrophobic isopentyl chain would favorably interact with the fatty acid tails in the hydrophobic core of the membrane, while the more polar benzimidazole ring would likely position itself at the lipid-water interface, near the phospholipid headgroups. nih.govnih.govsemanticscholar.org

MD simulations can quantify these interactions by calculating the potential of mean force (PMF), which describes the free energy profile of moving the molecule from the water into the membrane. mdpi.com This allows for the identification of the most energetically favorable location and orientation within the bilayer. The simulations also reveal the specific intermolecular forces at play, such as hydrogen bonds between the benzimidazole nitrogens and the phosphate (B84403) or glycerol (B35011) groups of the lipids, and van der Waals interactions between the isopentyl chain and the lipid tails. nih.gov

Table 3: Summary of Predicted Intermolecular Interactions with a Model Phospholipid Bilayer Based on MD simulations of analogous benzimidazole derivatives interacting with model membranes. nih.govnih.gov

| Molecular Moiety | Interacting System Component | Primary Interaction Type | Predicted Location |

|---|---|---|---|

| Isopentyl Chain | Lipid Acyl (Fatty Acid) Tails | Hydrophobic / Van der Waals | Membrane Core |

| Benzimidazole Ring | Lipid Acyl (Fatty Acid) Tails | Hydrophobic / Van der Waals | Membrane Core / Interface |

| Benzimidazole Nitrogen Atoms | Phospholipid Headgroups (Phosphate/Glycerol) | Hydrogen Bonding / Electrostatic | Membrane-Water Interface |

| Benzimidazole Nitrogen Atoms | Water Molecules | Hydrogen Bonding | Membrane-Water Interface / Aqueous Phase |

Molecular Docking and Ligand-Target Interactions of this compound (Excluding Clinical Targets)

There is no available research specifically detailing the molecular docking of this compound against academic (non-clinical) research targets. Computational studies on benzimidazole derivatives often explore their potential interactions with a wide array of proteins, but specific data for the 1-isopentyl substituted variant is not documented.

In Silico Screening and Binding Affinity Prediction for Academic Research Targets of this compound

No published in silico screening studies or binding affinity predictions for this compound against academic research targets could be identified. Consequently, there is no data to populate a table of binding affinities (e.g., docking scores, predicted inhibition constants) for this compound.

Mechanistic Insights from Ligand-Receptor Docking Studies of this compound

Due to the lack of specific molecular docking studies for this compound with non-clinical targets, there are no mechanistic insights to report. Detailed information regarding its binding modes, key interacting amino acid residues, and the nature of intermolecular forces (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) within a receptor's active site has not been computationally elucidated in the available scientific literature.

Biological Activity and Mechanistic Elucidation of 1 Isopentyl 1h Benzimidazole in in Vitro and Non Human in Vivo Models

Evaluation of Biological Modulatory Effects of 1-Isopentyl-1H-benzimidazole

The isopentyl substituent on the benzimidazole (B57391) core has been a feature in various studies exploring the biological activities of this class of compounds. Research has delved into its potential as an inhibitor of various enzymes and its interaction with cellular receptors, as well as its effects on cell proliferation.

Enzyme Inhibition Studies of this compound (e.g., Fungal, Bacterial Enzymes)

Benzimidazole derivatives are recognized for their broad-spectrum biological activities, including their potential as enzyme inhibitors. d-nb.infoijpsr.com The core structure of benzimidazole is a key component in many therapeutic agents. ahievran.edu.tr

Studies have investigated the inhibitory effects of benzimidazole derivatives on various enzymes. For instance, certain 2-aryl-1-arylmethyl-1H-benzimidazoles have demonstrated significant inhibition of xanthine (B1682287) oxidase and moderate-to-poor scavenging activity against OH radicals. nih.gov Other benzimidazole derivatives have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. biointerfaceresearch.com Some derivatives showed moderate inhibitory activity against both AChE and BChE. biointerfaceresearch.com

Specifically, in the context of antifungal activity, benzimidazole compounds have been synthesized and tested against various fungal species. bioline.org.brnih.govfarmaciajournal.com For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have shown notable antifungal properties. nih.gov The mechanism of action for some benzimidazole derivatives as antibacterial agents appears to be distinct from existing drugs, highlighting their potential for development against resistant strains like MRSA. nih.gov

While direct studies solely focused on this compound's inhibition of fungal or bacterial enzymes are not extensively detailed in the provided results, the broader class of N-alkylated benzimidazole derivatives has been shown to possess antibacterial and antifungal properties. nih.gov The introduction of alkyl groups at the N-1 position, such as an isopentyl group, can positively influence these activities. nih.gov For example, isopentyl 1H-benzo[d]imidazol-2-ylcarbamodithioate has been synthesized and characterized, with its broader class of analogs showing antimicrobial activity. rjpbcs.com

Receptor Binding Assays for this compound (In Vitro Binding to Specific Protein Classes)

Receptor binding assays are crucial for understanding the pharmacological profile of a compound by determining its affinity for specific receptors. europeanpharmaceuticalreview.com These assays often utilize radiolabeled ligands to quantify the binding of a compound to its target receptor. europeanpharmaceuticalreview.comrevvity.co.jp

In the context of this compound derivatives, research has explored their binding to cannabinoid receptors (CB1 and CB2). nih.govacs.org Specifically, a derivative, 2-(4-ethoxybenzyl)-1-isopentyl-1H-benzo[d]imidazole-5-carboxylic acid, was synthesized and evaluated in radioligand binding assays. nih.gov These studies, using cell lines stably expressing human CB1 or CB2 receptors, have shown that certain benzimidazole hybrids exhibit affinity for the CB2 receptor, often in the single- to two-digit micromolar range. nih.gov Importantly, many of these compounds demonstrated selectivity for the CB2 receptor over the CB1 receptor, which is a desirable trait to avoid potential psychoactive side effects associated with CB1 receptor activation. nih.govnih.gov

For instance, a series of dual-acting cholinesterase-human cannabinoid receptor 2 ligands were synthesized, where the this compound scaffold was a key structural feature. nih.gov These compounds were tested for their affinity to both CB1 and CB2 receptors, with results indicating a general trend of micromolar affinity for CB2R. nih.gov

The general methodology for such assays involves isolating membranes from cells expressing the receptor of interest and using a radioligand, such as [3H]CP 55,940, to measure competitive binding. revvity.co.jpnih.gov

Antiproliferative Activity of this compound in Cell Lines for Mechanistic Research (e.g., Cancer Cell Lines, Non-Therapeutic Context)

The antiproliferative activity of benzimidazole derivatives has been a significant area of investigation in cancer research. waocp.orgd-nb.infonih.gov The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. d-nb.info

Several studies have evaluated the in vitro antiproliferative effects of benzimidazole derivatives against various human cancer cell lines. d-nb.inforesearchgate.net For example, a series of benzimidazole pendant cyanopyrimidine derivatives were synthesized and tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). researchgate.net In one study, a compound with an isopentyl group was evaluated for its anticancer activities, showing varied growth inhibition against different cell lines. researchgate.net Another study reported that a novel series of 2-substituted benzimidazole derivatives exhibited anticancer potency against HEPG2, MCF7, and HCT116 cell lines. d-nb.info

The substitution pattern on the benzimidazole ring plays a crucial role in its antiproliferative efficacy. nih.govresearchgate.net For instance, the introduction of different alkyl chains at the N-1 position has been explored to understand its impact on activity. nih.gov While some N-substituted benzimidazole-derived acrylonitriles showed weak to moderate antiproliferative activity, others demonstrated exceptionally strong activity against certain cancer cells. mdpi.com

The following table summarizes the antiproliferative activity of a selected benzimidazole derivative with an isopentyl substituent against various cancer cell lines.

| Cell Line | Cancer Type | Growth Inhibition (%) |

| SR | Leukemia | 84.01 researchgate.net |

| HCT-116 | Colon Cancer | 76.94 researchgate.net |

Cellular and Molecular Mechanism of Action Studies of this compound

Understanding the cellular and molecular mechanisms of a compound is fundamental to elucidating its biological effects. For this compound and its derivatives, research has begun to explore how they are taken up by cells and how they influence key signaling pathways.

Investigation of Cellular Uptake and Subcellular Localization of this compound

The cellular uptake and subcellular localization of a compound are critical determinants of its biological activity. nih.gov For benzimidazole derivatives, these properties can be influenced by factors such as charge and lipophilicity. nih.gov

Studies on related benzimidazole compounds have shown that positively charged molecules tend to have enhanced cellular uptake compared to neutral or anionic ones, likely due to interactions with the negatively charged cell membrane. nih.gov The subcellular distribution can also vary, with some compounds accumulating in the cytoplasm or specific organelles like mitochondria, while others may localize to the nucleus. nih.govacs.org For example, certain luminescent metal complexes with benzimidazole ligands have been observed to reside in the perinuclear region after cellular internalization. nih.gov

While specific studies detailing the cellular uptake and subcellular localization of this compound are not extensively available, the lipophilicity conferred by the isopentyl group is expected to play a role in its ability to cross cell membranes. The investigation of related N-alkylated benzimidazole derivatives has shown that the length of the alkyl chain can influence cytotoxicity, which is often linked to cellular uptake. researchgate.net Cationic groups attached to related structures have been shown to facilitate uptake. researchgate.net

Modulation of Key Signaling Pathways by this compound in Research Models

Benzimidazole derivatives have been shown to modulate various key signaling pathways, contributing to their observed biological activities. evitachem.com

One area of investigation has been their effect on pathways related to cell survival and proliferation. For instance, some benzimidazole compounds have been found to inhibit the PI3K/AKT pathway, which is crucial for cell growth and survival, and can induce mitochondrial-dependent cell death in cancer cells. nih.gov

Additionally, certain benzimidazole derivatives have been identified as modulators of protease-activated receptor 1 (PAR(1)) signaling. nih.gov These compounds can selectively inhibit signaling through the Gα(q) pathway without affecting other signaling branches, demonstrating pathway-selective modulation. nih.gov This selective inhibition can lead to a reduction in intracellular calcium mobilization and inositol (B14025) 1,4,5-trisphosphate production. nih.gov

While direct evidence for the modulation of specific signaling pathways by this compound is limited in the provided search results, the broader class of benzimidazoles is known to interact with various signaling molecules. For example, some derivatives act as inhibitors of kinases like c-Met and VEGFR-2, which are involved in angiogenesis and tumor progression. ijpsr.com Others have been shown to induce cardiomyogenesis from stem cells, suggesting an influence on developmental signaling pathways. nih.gov

Effects of this compound on Cellular Processes (e.g., Apoptosis, Autophagy, Cell Cycle Progression)

The benzimidazole scaffold is a core component of numerous molecules that exert significant influence over fundamental cellular processes critical to cancer progression, such as apoptosis, autophagy, and cell cycle regulation. nih.govd-nb.info Derivatives of this scaffold have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govmdpi.comnih.gov

Specifically, derivatives featuring a 1-isopentyl (also known as 1-isoamyl) substituent have been investigated for their anticancer effects, with studies confirming their ability to modulate these cellular pathways. In comprehensive biological evaluations, certain 1-isoamyl-benzimidazole derivatives were found to induce late-stage apoptosis and trigger cell cycle arrest in the G2/M phase of HeLa cervical cancer cells. researchgate.net This disruption of the cell cycle prevents cancer cells from dividing and proliferating. The induction of apoptosis, or programmed cell death, is a primary mechanism for eliminating cancerous cells. nih.govrsc.org For instance, studies on various benzimidazole derivatives have demonstrated their capacity to increase the percentage of late apoptotic cells in a concentration-dependent manner. nih.gov While specific research on the role of this compound in autophagy is less direct, other N-substituted benzimidazole derivatives have been found to induce autophagy in cancer cells, suggesting a potential mechanism that warrants further investigation for this compound class. Current time information in Bangalore, IN.

The general mechanism for many benzimidazole derivatives involves triggering the intrinsic apoptotic pathway. nih.gov This is often characterized by the activation of key effector enzymes like caspases. bohrium.com Furthermore, some benzimidazole-based compounds have been shown to arrest the cell cycle at the G1 and S phases in addition to the G2/M phase, indicating that the precise effect can be dependent on the specific substitutions on the benzimidazole core. mdpi.com These findings underscore the therapeutic potential of targeting cell cycle progression and apoptosis with appropriately substituted benzimidazoles. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the benzimidazole scaffold, substitutions at the N-1, C-2, and C-5/6 positions are known to be pivotal in determining the pharmacological profile. nih.govrsc.org

Identification of Key Pharmacophoric Features of the this compound Scaffold

The benzimidazole structure is considered a "privileged scaffold" in medicinal chemistry due to its resemblance to naturally occurring purine (B94841) nucleotides, allowing it to interact with a wide range of biological targets. nih.govd-nb.inforsc.org Key pharmacophoric features of the benzimidazole core that contribute to its biological activity include:

The Benzene (B151609) Ring: This hydrophobic unit allows for crucial π-π stacking and hydrophobic interactions with biological targets. rsc.org

The Imidazole (B134444) Ring: This component contains a hydrogen bond donor (the N-H group at position 1) and a hydrogen bond acceptor (the nitrogen at position 3). Substitution at the N-1 position, as with the isopentyl group, removes the hydrogen bond donor capability at that site but introduces a new lipophilic domain that can explore different binding pockets. nih.govbiolscigroup.us

Substitution Sites: The N-1, C-2, and C-5/6 positions are the most important for modification to modulate activity. rsc.org The presence of an alkyl group, such as isopentyl, at the N-1 position introduces a hydrophobic chain that can significantly influence the compound's potency and selectivity. mdpi.com SAR studies have revealed that a basic center within the N-1 substituent and a two-carbon linker can be optimal for certain activities, providing context for the role of the isopentyl group's specific length and structure. rsc.org For anticonvulsant activity, a hydrophobic unit in the benzimidazole ring, a hydrogen-bonding domain, and an electron donor group have been identified as essential features. biolscigroup.us

Impact of Isopentyl Moiety and Benzimidazole Core Modifications on Activity Profiles of this compound Derivatives

Modifications to both the N-1 isopentyl group and the benzimidazole core have a profound impact on the biological activity of the resulting derivatives. The isopentyl group itself is a key modification that introduces lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.

Studies involving the variation of N-1 alkyl chain length in benzimidazole-pendant cyanopyrimidine derivatives, including isopropyl to isopentyl, have demonstrated a direct correlation between the nature of the N-1 substituent and anticancer activity. researchgate.net In one study, a derivative with an N-1 isopentyl group (compound 4g in the study) exhibited significant growth inhibition against various cancer cell lines, highlighting the effectiveness of this specific alkyl chain. researchgate.net

Furthermore, modifications to the C-2 and C-5/6 positions of the 1-isopentyl-benzimidazole scaffold significantly alter the activity profile. A study on 1-isoamyl-imidazolium salts revealed that adding substituents to the C-2, C-5, and C-6 positions of the benzimidazole ring influenced cytotoxicity and the inhibition of Proliferating Cell Nuclear Antigen (PCNA). researchgate.net For example, introducing two methyl groups at the C-5 and C-6 positions of a 1-isoamyl benzimidazole derivative resulted in a high PCNA inhibition rate of 70.2%. researchgate.net This indicates that the combination of the N-1 isopentyl group with specific substitutions on the benzene portion of the core can lead to potent anticancer agents.

The tables below summarize the anticancer activity of selected N-1 isopentyl benzimidazole derivatives from a study by Alam et al., demonstrating the effect of core modifications.

| Compound ID (from source) | N-1 Substituent | Core Modification (at C4 of pyrimidine) | Cell Line: Leukemia (SR) | Cell Line: Colon Cancer (HCT-116) | Cell Line: Breast Cancer (T-47D) |

|---|---|---|---|---|---|

| 4g | Isopentyl | 4-Methoxyphenyl | 84.01 | 76.94 | 69.34 |

| 4f | n-Butyl | 4-Methoxyphenyl | 66.42 | 66.71 | 54.01 |

| 4e | n-Propyl | 4-Methoxyphenyl | 52.79 | 60.67 | 40.35 |

| 4d | Isopropyl | 4-Methoxyphenyl | 47.53 | 54.74 | 32.96 |

Data sourced from Alam et al. researchgate.net

| Compound ID (from source) | Benzimidazole Core Substituent(s) | Cell Line: HeLa (Cervical Cancer) |

|---|---|---|

| 4e | None (unsubstituted) | 6.8 |

| 4k | 5,6-dimethyl | 8.9 |

| 4m | 2-methyl | >10 |

Data sourced from Jo et al. researchgate.net

Development of Predictive Models for Biological Activity Based on this compound Derivatives

To accelerate the discovery of novel and more potent this compound analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed. biolscigroup.usthieme-connect.comnih.gov These models aim to establish a mathematical correlation between the structural or physicochemical properties of the compounds and their biological activity.

QSAR Models: The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds, such as 1-isopentyl-benzimidazole derivatives with various substitutions. biolscigroup.usthieme-connect.com These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or physicochemical (e.g., lipophilicity (logP)). biolscigroup.usnih.gov Using statistical methods like multiple linear regression (MLR), a model is built to predict the activity (e.g., IC₅₀) of new compounds before they are synthesized. pnrjournal.com For other benzimidazole series, QSAR models have successfully predicted antifungal and anthelmintic activities, with statistical indicators like the coefficient of determination (R²) and cross-validation coefficient (Q²) confirming their predictive power. biolscigroup.uspnrjournal.com Such models can highlight which properties, like low dipole moment or specific charge distributions, are crucial for enhancing the desired biological effect. biolscigroup.us

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For 1-isopentyl-benzimidazole derivatives, docking studies can elucidate how the isopentyl group fits into hydrophobic pockets of a target enzyme (e.g., a kinase or DNA topoisomerase) and how other substituents form key interactions, such as hydrogen bonds. tandfonline.comacs.org By visualizing these interactions, researchers can rationally design modifications to the scaffold to improve binding affinity and, consequently, biological activity. For example, docking studies on other benzimidazoles have identified key interactions with targets like EGFR, guiding the synthesis of more potent inhibitors. mdpi.com The combination of QSAR and docking provides a powerful, synergistic approach to guide the synthesis of optimized this compound derivatives for therapeutic applications.

Applications of 1 Isopentyl 1h Benzimidazole in Chemical Biology and Research Tools

Development of 1-Isopentyl-1H-benzimidazole as Fluorescent Probes and Imaging Agents

The benzimidazole (B57391) core is a well-established fluorophore, and its derivatives are extensively utilized in the development of fluorescent probes. The N-alkylation of benzimidazoles, including the introduction of an isopentyl group, is a key strategy in the design of these tools.

The design of fluorescent probes based on the this compound scaffold is guided by several key principles aimed at optimizing their photophysical properties and sensing capabilities. The isopentyl group, being an alkyl substituent, primarily influences the molecule's solubility and steric profile, which can in turn affect its interaction with biological targets and its cellular uptake.

Key design considerations include:

Modulation of Intramolecular Charge Transfer (ICT): The benzimidazole moiety can act as an electron acceptor. By strategically introducing electron-donating groups elsewhere on the molecule, an ICT character can be induced. The isopentyl group itself has a modest electron-donating effect through induction, which can subtly influence the electronic properties of the benzimidazole core.

Introduction of Recognition Moieties: To create fluorescent sensors for specific analytes, a recognition unit is typically appended to the this compound fluorophore. The isopentyl group can provide a non-polar domain that may influence the binding affinity and selectivity of the recognition moiety.

The following table summarizes the photophysical properties of some N-alkylated benzimidazole derivatives, illustrating the impact of substitution on their fluorescence characteristics.

| Compound | Substitution Pattern | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Key Feature |

|---|---|---|---|---|---|

| N-(α-naphthyl)-benzimidazole | N-aryl substitution | - | - | - | Exhibits intramolecular charge transfer fluorescence in polar solvents. nih.gov |

| N-(α-pyridyl)-benzimidazole | N-heteroaryl substitution | - | - | - | Fluorescence is quenched by acetic acid, forming an exciplex. nih.gov |

| 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | N-hydroxyalkyl and ring substitution | - | - | - | Demonstrates anti-HIV activity. nih.gov |

While specific studies on this compound derivatives for live-cell imaging are not extensively documented, the broader class of N-alkylated benzimidazoles has shown promise in this area. These compounds can be designed to be cell-permeable, allowing for the visualization of intracellular processes.

The isopentyl group, with its lipophilic character, can enhance the ability of the benzimidazole scaffold to cross cellular membranes. Once inside the cell, these probes can be designed to localize to specific organelles or to respond to changes in the intracellular environment, such as pH or the presence of specific ions or reactive oxygen species. This allows researchers to study cellular dynamics and mechanisms in real-time.

Role of this compound as Scaffolds for Novel Bioactive Molecules

The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. N-alkylation, including the introduction of an isopentyl group, is a common strategy to explore new chemical space and develop novel therapeutic agents.

Molecular hybridization involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activity. The this compound moiety can be readily integrated into hybrid structures.

The synthesis of such hybrids often involves the initial N-alkylation of a benzimidazole precursor with an isopentyl halide, followed by further functionalization at other positions of the benzimidazole ring. This allows for the attachment of other bioactive scaffolds. For example, benzimidazole-pyrazole and benzimidazole-triazole hybrids have been synthesized and shown to possess a range of biological activities. nih.govnih.gov The isopentyl group in these hybrids can influence their pharmacokinetic properties, such as absorption and distribution.

The this compound motif serves as a versatile starting point for exploring new chemical space in drug discovery. The isopentyl group provides a non-polar appendage that can be systematically varied to understand its impact on biological activity.

By synthesizing libraries of this compound derivatives with diverse substitutions at other positions, researchers can perform structure-activity relationship (SAR) studies. This approach helps in identifying key structural features required for a desired biological effect. The nature, position, and stereochemistry of substituents on the benzimidazole ring, in combination with the N-isopentyl group, play a crucial role in determining the biological properties of the resulting compounds. nih.gov

The following table presents examples of N-alkylated benzimidazole derivatives and their reported biological activities.

| Compound | N-Alkyl Group | Other Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | -CH2CH2OH | 5,6-dibromo, 2-chloro | Anti-HIV | nih.gov |

| 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol | -(CH2)3OH | 2-chloro, 5-nitro | Anti-Yellow Fever Virus | nih.gov |

| Veliparib | - | Complex | Anticancer | mdpi.com |

| Bendamustine | - | Complex | Anticancer | mdpi.com |

Utilization of this compound in Targeted Research Techniques (e.g., Affinity Probes, Chemical Genetics)

The versatility of the this compound scaffold extends to its use in targeted research techniques. These approaches utilize small molecules to probe and manipulate biological systems.

Affinity Probes: A this compound derivative can be designed as an affinity probe by incorporating a reactive group or a tag. The benzimidazole core can serve as the recognition element that binds to a specific protein target. The isopentyl group can contribute to the binding affinity and specificity by interacting with hydrophobic pockets in the target protein. The appended reactive group can then form a covalent bond with the target, allowing for its identification and characterization.

Chemical Genetics: In chemical genetics, small molecules are used to modulate the function of specific proteins, providing insights into their biological roles. This compound derivatives can be screened for their ability to perturb cellular processes. Those that show a specific phenotype can then be used as tools to identify the protein targets responsible for that effect. The isopentyl group can be modified to optimize the potency and selectivity of the chemical probe.

Future Research Directions and Translational Potential Academic Perspective for 1 Isopentyl 1h Benzimidazole

Exploration of Undiscovered Biological Targets for 1-Isopentyl-1H-benzimidazole

The substitution at the N1 position of the benzimidazole (B57391) nucleus is a critical determinant of its pharmacological activity. nih.gov The isopentyl group, a branched alkyl chain, imparts specific physicochemical properties that can influence the molecule's interaction with various biological macromolecules. While the full spectrum of targets for this compound remains to be elucidated, recent findings with structurally related compounds offer promising avenues for investigation.

A notable example is the discovery of 2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile as a potential immunomodulatory agent that binds to the Stimulator of Interferon Genes (STING) protein. smolecule.com This finding suggests that the 1-isopentyl moiety is compatible with binding to novel and important therapeutic targets. Future research should therefore focus on screening this compound against a broad panel of receptors, enzymes, and signaling proteins to uncover previously unknown biological activities. High-throughput screening (HTS) campaigns, coupled with target-based assays, could reveal interactions with proteins implicated in inflammatory diseases, cancer, and infectious agents.

Potential areas for exploration include:

Kinase Inhibition: Many benzimidazole derivatives are known kinase inhibitors. The isopentyl group could confer selectivity for specific kinase binding pockets.

G-Protein Coupled Receptors (GPCRs): The lipophilic nature of the isopentyl chain may facilitate interactions with the transmembrane domains of GPCRs.

Ion Channels: Modulation of ion channel activity is another plausible mechanism of action, given the structural similarities to known channel modulators.

Nuclear Receptors: The compound could potentially interact with nuclear receptors, influencing gene transcription and cellular metabolism.

A systematic approach to target deconvolution, employing techniques such as chemical proteomics and affinity chromatography, will be instrumental in identifying the direct binding partners of this compound and elucidating its mechanism of action at a molecular level.

Advanced Synthetic Methodologies for Scalable Production and Derivatization of this compound

The development of efficient and scalable synthetic routes is paramount for the thorough investigation and potential translation of this compound. Traditional methods for the synthesis of N-alkylated benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, followed by N-alkylation. jchps.com However, these methods can sometimes require harsh reaction conditions and may not be amenable to large-scale production.

Future research in this area should focus on the development of green and efficient synthetic strategies. Promising approaches include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 1,2-disubstituted benzimidazoles, often with improved yields and reduced reaction times. mdpi.com This technology offers a viable path to scalable and environmentally friendly production.

Flow Chemistry: Continuous flow synthesis provides precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Catalyst- and Additive-Free Reactions: The development of synthetic methods that proceed under mild conditions without the need for catalysts or additives is highly desirable for sustainable chemical manufacturing. researchgate.net

Furthermore, the development of versatile synthetic methodologies will also facilitate the creation of a library of derivatives based on the this compound scaffold. This will be crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

| Synthetic Method | Key Advantages | Potential for Scalability |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, green chemistry principles | High |

| Flow Chemistry | Precise reaction control, enhanced safety, continuous production | Excellent |

| Catalyst- and Additive-Free Reactions | Milder conditions, reduced waste, cost-effective | Moderate to High |

Integration of this compound Research with Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level perspective. The integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the cellular response to compound treatment. nih.govnih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the signaling pathways and cellular processes modulated by this compound. longdom.orgmdpi.com This approach can help to:

Identify Biomarkers: Discover molecular biomarkers that can be used to monitor the compound's efficacy and potential off-target effects.

Elucidate Mechanisms of Action: Unravel the complex molecular mechanisms underlying the compound's biological activity.

Predict Toxicity: Identify potential toxicological liabilities early in the drug discovery process.

The vast datasets generated by omics experiments require sophisticated bioinformatics tools for analysis and interpretation. The application of network biology and pathway analysis can help to visualize the complex interplay of molecular changes induced by the compound, leading to a deeper and more integrated understanding of its pharmacological profile.

Rational Design of Next-Generation Benzimidazole Derivatives Based on this compound Insights

The insights gained from target identification, SAR studies, and systems biology approaches will provide a solid foundation for the rational design of next-generation benzimidazole derivatives with improved potency, selectivity, and pharmacokinetic properties. The structure-activity relationship of N-alkylated benzimidazoles is a key area of investigation, with the nature of the substituent at the N-1 position playing a crucial role in determining antiviral and other biological activities. nih.gov

Computational modeling and in silico screening will be invaluable tools in this endeavor. Molecular docking studies can predict the binding modes of this compound and its analogs to their biological targets, guiding the design of new molecules with enhanced binding affinity. nih.gov Density Functional Theory (DFT) analysis can be employed to understand the electronic properties and reactivity of the compounds, further refining the design process. nih.gov

Key considerations for the rational design of future derivatives include:

Modification of the Isopentyl Chain: Altering the length, branching, and rigidity of the alkyl chain to optimize target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Substitution on the Benzene (B151609) Ring: Introducing various functional groups at the C-5 and C-6 positions of the benzimidazole core to enhance activity and selectivity. nih.gov

Q & A

Q. What are the optimal synthetic routes for introducing the isopentyl group into the benzimidazole scaffold?

The synthesis of 1-Isopentyl-1H-benzimidazole typically involves alkylation of the benzimidazole nitrogen. A common approach includes reacting 1H-benzimidazole with isopentyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF or THF). Monitoring reaction progress via TLC and optimizing temperature (60–80°C) and reaction time (12–24 hours) is critical to avoid over-alkylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation.

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H NMR : Look for characteristic signals:

- A singlet at δ ~8.2 ppm for the benzimidazole C2 proton.

- Multiplet signals at δ ~1.0–1.8 ppm for the isopentyl methyl groups.

- Integration ratios should align with the molecular formula (e.g., 9 aromatic protons, 11 aliphatic protons).

- IR : Absence of S-H (2634 cm⁻¹) or N-H (3395 cm⁻¹) bands confirms alkylation .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z = 215.3 (C₁₂H₁₆N₂).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the isopentyl substituent?

Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation. Use SHELXL for refinement and ORTEP-3 for visualization . Key parameters include:

- Torsion angles : Confirm the isopentyl chain’s orientation relative to the benzimidazole plane.

- Intermolecular interactions : Hydrogen bonding (C-H⋯π or N-H⋯O) may influence packing efficiency.

- Thermal ellipsoids : Assess dynamic disorder in the isopentyl group at higher temperatures.

Q. What strategies mitigate challenges in bioactivity assays due to the compound’s hydrophobicity?

- Solubility enhancement : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays.

- Lipophilicity optimization : Introduce polar substituents (e.g., -OH, -COOCH₃) to the benzimidazole core while retaining the isopentyl group .

- Molecular docking : Prioritize targets with hydrophobic binding pockets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite .

Q. How can computational methods predict metabolic stability of this compound derivatives?

- ADMET prediction : Tools like SwissADME estimate logP (~3.5) and CYP450 metabolism.

- DFT calculations : B3LYP/6-31G* models evaluate electron density at reactive sites (e.g., N3 for oxidative metabolism) .

- Metabolite identification : Simulate phase I/II transformations (e.g., hydroxylation via MolSoft).

Methodological Considerations

Q. How to address discrepancies in reaction yields during scale-up synthesis?

- Process variables : Optimize stirring rate (≥500 rpm) and solvent volume (≥10 mL/g substrate) to ensure homogeneity.

- Side reactions : Monitor for di-alkylation by LC-MS; adjust stoichiometry (1.2–1.5 eq. alkylating agent) .

- Workflow : Use flow chemistry for reproducible multi-step synthesis (e.g., combining alkylation and purification modules).

Q. What analytical techniques are critical for purity assessment in pharmacological studies?

- HPLC : C18 column (acetonitrile/water + 0.1% TFA); retention time ≥95% purity.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products.

Data Interpretation and Contradictions

Q. How to reconcile conflicting bioactivity results across studies?

- Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours).

- Structural analogs : Compare IC₅₀ values of this compound with 1-Benzyl or 1-Adamantyl derivatives to isolate substituent effects .

- Negative controls : Include known inhibitors (e.g., imatinib for kinase assays) to validate experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.